2-Furaldehyde, 2-(4-citronellylpiperazinylacetyl)hydrazono-
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Overview
Description
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The unique structure of this compound, which includes a nitrofuran moiety, a piperazine ring, and a hydrazide group, contributes to its diverse range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide typically involves multiple steps. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then condensed with 4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurazone derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrofurazone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide involves the interaction with cellular components. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that can damage DNA and other cellular structures. This leads to the inhibition of bacterial growth and cell death. The piperazine ring and hydrazide group also contribute to the compound’s ability to interact with various molecular targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with antibacterial properties.
Furazolidone: Used as an antibacterial and antiprotozoal agent.
Nitrofurazone: Known for its antibacterial activity
Uniqueness
N’-[(5-Nitrofuran-2-yl)methylene]-4-(3,7-dimethyl-6-octenyl)-1-piperazineacetic acid hydrazide is unique due to its combination of a nitrofuran moiety, a piperazine ring, and a hydrazide group. This structure provides a multifaceted approach to interacting with biological targets, making it a versatile compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
24637-26-1 |
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Molecular Formula |
C21H33N5O4 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[4-(3,7-dimethyloct-6-enyl)piperazin-1-yl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H33N5O4/c1-17(2)5-4-6-18(3)9-10-24-11-13-25(14-12-24)16-20(27)23-22-15-19-7-8-21(30-19)26(28)29/h5,7-8,15,18H,4,6,9-14,16H2,1-3H3,(H,23,27)/b22-15+ |
InChI Key |
PWQRTIDMAHIZSV-PXLXIMEGSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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